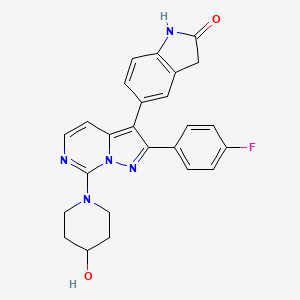
JNJ-61432059
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JNJ-61432059は、膜貫通型AMPA調節タンパク質γ-8に関連するAMPA受容体の経口活性かつ選択的なネガティブモジュレーターです。 この化合物は、さまざまな抗けいれんモデルにおいて強力な発作防御を提供する可能性を示しています .
科学的研究の応用
JNJ-61432059 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of AMPA receptors.
Biology: Helps in understanding the role of AMPA receptors in neuronal signaling and synaptic plasticity.
Medicine: Potential therapeutic agent for the treatment of epilepsy and other neurological disorders.
Industry: Used in the development of new drugs targeting AMPA receptors
準備方法
JNJ-61432059の合成経路と反応条件は、重要な中間体の形成と、それに続く最終生成物への反応を含む複数の段階を伴います。 工業生産方法には、通常、高純度の試薬と制御された反応条件を使用することが含まれており、最終生成物の均一性と品質が保証されます .
化学反応の分析
JNJ-61432059は、次のようなさまざまな種類の化学反応を受けます。
酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。
還元: この反応は、化合物への水素の付加または酸素の除去を伴います。
置換: この反応は、ある原子または原子群を別の原子または原子群と置き換えることを伴います。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: AMPA受容体のモジュレーションを研究するためのツール化合物として使用されます。
生物学: 神経シグナル伝達とシナプス可塑性におけるAMPA受容体の役割を理解するのに役立ちます。
医学: てんかんやその他の神経疾患の治療のための潜在的な治療薬です。
作用機序
JNJ-61432059は、膜貫通型AMPA調節タンパク質γ-8に関連するAMPA受容体を選択的にモジュレートすることにより、その効果を発揮します。マウス海馬において、時間および用量依存的な受容体占有率を示し、強力な発作防御をもたらします。 この化合物は、TARP化学量論依存的な方法で、GluA1にはネガティブなモジュレーション作用を、GluA2を含むAMPA受容体にはポジティブなモジュレーション作用を及ぼし、二機能的に作用します .
類似化合物の比較
This compoundに類似する化合物には、次のものがあります。
- LY-3130481
- JNJ-55511118
これらの化合物は、Asn-172への水素結合によりγ-8と結合する保存されたオキシインドールイソステアを共有しています。 This compoundは、受容体サブタイプに応じてネガティブとポジティブの両方のモジュレーション効果をもたらす二機能性作用においてユニークです .
類似化合物との比較
Similar compounds to JNJ-61432059 include:
- LY-3130481
- JNJ-55511118
These compounds share a conserved oxindole isostere, which engages γ-8 by an H-bond to Asn-172. this compound is unique in its bifunctional action, providing both negative and positive modulatory effects depending on the receptor subtype .
特性
IUPAC Name |
5-[2-(4-fluorophenyl)-7-(4-hydroxypiperidin-1-yl)pyrazolo[1,5-c]pyrimidin-3-yl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2/c26-18-4-1-15(2-5-18)24-23(16-3-6-20-17(13-16)14-22(33)28-20)21-7-10-27-25(31(21)29-24)30-11-8-19(32)9-12-30/h1-7,10,13,19,32H,8-9,11-12,14H2,(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIJVELUZWBFEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC3=C(C(=NN32)C4=CC=C(C=C4)F)C5=CC6=C(C=C5)NC(=O)C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does JNJ-61432059 interact with its target and what are the downstream effects?
A: this compound acts as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8) [, ]. Specifically, it binds to the AMPAR/γ-8 complex, decreasing receptor activity. This interaction is thought to be mediated by a conserved oxindole isostere within the this compound structure, which forms a hydrogen bond with Asn-172 of the γ-8 subunit []. This binding event ultimately reduces neuronal excitability, offering a potential mechanism for seizure suppression.
Q2: What is the relationship between the structure of this compound and its activity?
A: this compound is a pyrazolo[1,5-c]pyrimidine derivative, a structural feature that emerged from structure-activity relationship (SAR) studies aimed at improving upon earlier imidazopyrazine leads []. This modification significantly enhanced the compound's microsomal stability and reduced efflux liabilities, contributing to its favorable pharmacological profile. The conserved oxindole isostere within its structure plays a crucial role in binding to the γ-8 subunit, further underscoring the importance of specific structural features for its activity and selectivity [].
Q3: What evidence supports the in vivo efficacy of this compound?
A: Following oral administration, this compound demonstrated time- and dose-dependent AMPAR/γ-8 receptor occupancy in the hippocampus of mice []. This occupancy translated to robust seizure protection in preclinical models of epilepsy, including the corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models. These findings highlight the potential of this compound as a therapeutic agent for epilepsy, particularly temporal lobe epilepsy where TARP γ-8 is highly expressed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)
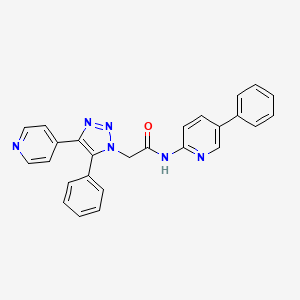
![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)
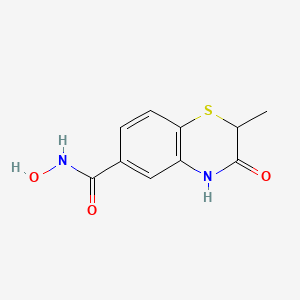
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)

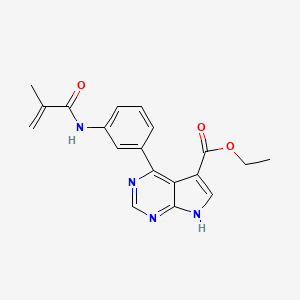
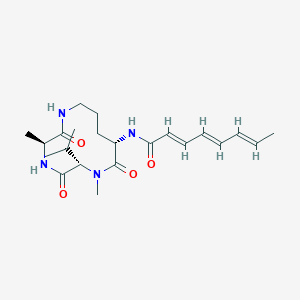
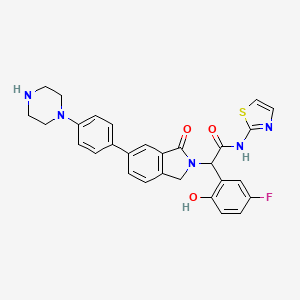
![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)
